N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-1-benzofuran-2-carboxamide
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Overview
Description
N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-1-benzofuran-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a benzodioxole moiety and a benzofuran carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-1-benzofuran-2-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Coupling with Phenyl Group: The benzodioxole moiety is then coupled with a phenyl group through an etherification reaction.
Formation of Benzofuran Carboxamide: The benzofuran ring is synthesized separately and then coupled with the benzodioxole-phenyl ether through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-1-benzofuran-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes due to its unique electronic properties.
Biological Studies: The compound is investigated for its antioxidant activity and potential therapeutic effects in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets microtubules and tubulin proteins, disrupting their polymerization and leading to cell cycle arrest and apoptosis in cancer cells.
Pathways Involved: It affects the microtubule assembly pathway, which is crucial for cell division and proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-1-benzothiophene-2-carboxamide
- N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-1-benzofuran-2-carboxamide derivatives
Uniqueness
This compound stands out due to its dual functional groups, which confer unique electronic and steric properties. This makes it particularly effective in applications requiring specific molecular interactions, such as in medicinal chemistry and materials science.
Properties
Molecular Formula |
C22H15NO5 |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H15NO5/c24-22(21-11-14-3-1-2-4-18(14)28-21)23-15-5-7-16(8-6-15)27-17-9-10-19-20(12-17)26-13-25-19/h1-12H,13H2,(H,23,24) |
InChI Key |
BMKNPGVNNCJGEE-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OC3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5O4 |
Origin of Product |
United States |
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